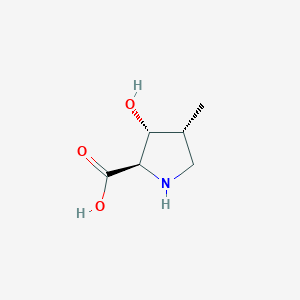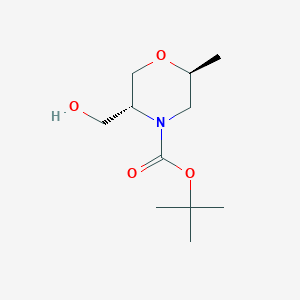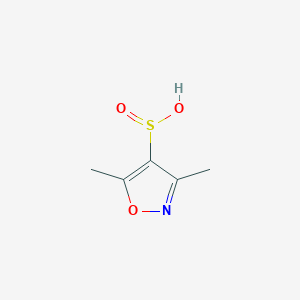![molecular formula C13H11N3OS B12862988 4-Allyl-5-benzofuran-2-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12862988.png)
4-Allyl-5-benzofuran-2-yl-4H-[1,2,4]triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Allyl-5-benzofuran-2-yl-4H-[1,2,4]triazole-3-thiol is a heterocyclic compound that contains a benzofuran ring fused with a triazole ring and an allyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Allyl-5-benzofuran-2-yl-4H-[1,2,4]triazole-3-thiol typically involves the following steps:
Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors such as 2-hydroxybenzaldehyde with an appropriate reagent.
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine derivatives with carbon disulfide and an appropriate alkylating agent.
Coupling of Benzofuran and Triazole Rings: The benzofuran and triazole rings are then coupled using a suitable linker, such as an allyl group, under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Allyl-5-benzofuran-2-yl-4H-[1,2,4]triazole-3-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydrotriazoles.
Substitution: Substituted allyl derivatives.
Aplicaciones Científicas De Investigación
4-Allyl-5-benzofuran-2-yl-4H-[1,2,4]triazole-3-thiol has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antimicrobial, antiviral, and anticancer activities.
Materials Science: This compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used as a probe to study various biological processes and interactions.
Mecanismo De Acción
The mechanism of action of 4-Allyl-5-benzofuran-2-yl-4H-[1,2,4]triazole-3-thiol involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as proteases and kinases.
Pathways Involved: It can inhibit the activity of these enzymes, leading to disruption of cellular processes such as signal transduction and metabolism.
Comparación Con Compuestos Similares
Similar Compounds
4-Allyl-5-furan-2-yl-4H-[1,2,4]triazole-3-thiol: Similar structure but with a furan ring instead of a benzofuran ring.
4-Allyl-5-phenyl-4H-[1,2,4]triazole-3-thiol: Contains a phenyl group instead of a benzofuran ring.
Uniqueness
4-Allyl-5-benzofuran-2-yl-4H-[1,2,4]triazole-3-thiol is unique due to the presence of the benzofuran ring, which imparts specific electronic and steric properties that can enhance its biological activity and stability compared to similar compounds .
Propiedades
Fórmula molecular |
C13H11N3OS |
|---|---|
Peso molecular |
257.31 g/mol |
Nombre IUPAC |
3-(1-benzofuran-2-yl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C13H11N3OS/c1-2-7-16-12(14-15-13(16)18)11-8-9-5-3-4-6-10(9)17-11/h2-6,8H,1,7H2,(H,15,18) |
Clave InChI |
MDGXAVBJFYFPGC-UHFFFAOYSA-N |
SMILES canónico |
C=CCN1C(=NNC1=S)C2=CC3=CC=CC=C3O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Hydroxymethyl)benzo[d]oxazole-5-acetonitrile](/img/structure/B12862911.png)
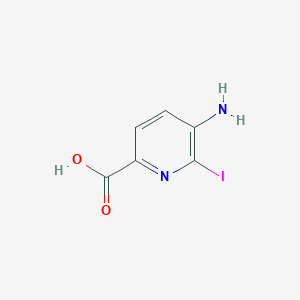
![1-(Benzo[d]oxazol-3(2H)-yl)-2-chloroethanone](/img/structure/B12862929.png)
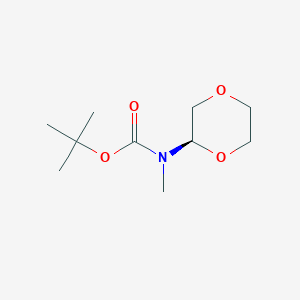
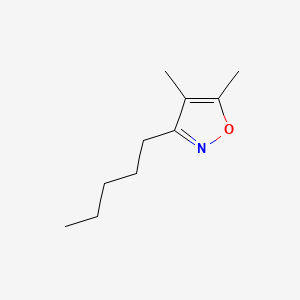
![2-Bromobenzo[d]oxazol-6-ol](/img/structure/B12862947.png)

![2-(2-Cyanobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12862963.png)
![(S)-3-(Piperidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B12862970.png)

